molecular formula C9H12ClN3O B1485987 2-(2-Aminoethyl)-1H-benzimidazol-4-ol hydrochloride CAS No. 2205503-47-3

2-(2-Aminoethyl)-1H-benzimidazol-4-ol hydrochloride

Cat. No.: B1485987
CAS No.: 2205503-47-3
M. Wt: 213.66 g/mol
InChI Key: UQLYTZVKGFNDRA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1H-benzimidazol-4-ol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1H-benzimidazol-4-ol hydrochloride typically involves the reaction of 1,2-diaminobenzene with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and adjustments to maintain the quality of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-1H-benzimidazol-4-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of benzimidazole derivatives.

  • Reduction: Production of amines and other reduced forms.

  • Substitution: Generation of various substituted benzimidazoles.

Scientific Research Applications

2-(2-Aminoethyl)-1H-benzimidazol-4-ol hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological systems and processes.

  • Medicine: Utilized in the development of therapeutic agents and diagnostic tools.

  • Industry: Applied in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the context in which the compound is used, but it generally involves binding to target molecules and altering their activity.

Comparison with Similar Compounds

2-(2-Aminoethyl)-1H-benzimidazol-4-ol hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Benzimidazole: A core structure found in many pharmaceuticals.

  • 2-Aminoethanol: A related compound with different functional groups.

  • 1,2-Diaminobenzene: A precursor used in the synthesis of benzimidazoles.

Each of these compounds has distinct properties and applications, but this compound stands out due to its specific structure and reactivity.

Properties

IUPAC Name

2-(2-aminoethyl)-1H-benzimidazol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.ClH/c10-5-4-8-11-6-2-1-3-7(13)9(6)12-8;/h1-3,13H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLYTZVKGFNDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187582-43-9
Record name 1H-Benzimidazol-7-ol, 2-(2-aminoethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187582-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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